![molecular formula C24H25FN4O2 B2568325 N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline CAS No. 877814-16-9](/img/structure/B2568325.png)
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline
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Overview
Description
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C24H25FN4O2 and its molecular weight is 420.488. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Anaerobic O-Demethylation Reactions: Research on enzymes induced by 3,4-dimethoxybenzoate has shown a broad O-methyl ether cleavage capacity, highlighting the potential for studying and applying such reactions in the context of compounds with similar dimethoxy arrangements (Stupperich, Konle, & Eckerskorn, 1996).
- Condensation Agents for Amides and Esters: A study on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) elucidates its efficiency as a condensing agent leading to the formation of amides and esters, showcasing the importance of dimethoxy groups in facilitating such chemical transformations (Kunishima et al., 1999).
Medicinal Chemistry and Drug Design
- PET Probes for Alzheimer's Disease: A study introduced radiofluoro-pegylated phenylbenzoxazole derivatives as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the application of fluoroaniline derivatives in developing diagnostic tools for neurological conditions (Cui et al., 2012).
- Neurokinin-1 Receptor Antagonists: Research on a neurokinin-1 receptor antagonist with a fluoroaniline component illustrates the compound's effectiveness in pre-clinical tests relevant to emesis and depression, indicating the therapeutic potential of fluoroaniline derivatives in treating these conditions (Harrison et al., 2001).
Photophysical Studies
- Hydrogen Bond Sensitive Fluorophores: Two new fluorophores based on modifications of tetrahydro-1H-carbazol-1-one derivatives were synthesized, highlighting the sensitivity of such compounds to solvent polarity and the influence of hydrogen bonding on their photophysical properties, relevant for designing sensitive probes in biochemical research (Ghosh et al., 2013).
Mechanism of Action
Target of Action
The compound contains a triazacyclopenta[cd]azulen group and a dimethoxyphenyl group. Compounds with similar groups have been found to interact with various targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect various pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The presence of the dimethoxyphenyl group might influence its absorption and distribution .
Result of Action
Compounds with similar structures have been found to have various effects, including inhibitory or stimulatory effects on cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-30-21-11-6-16(13-22(21)31-2)20-15-29-24-19(20)5-3-4-12-28(24)23(27-29)14-26-18-9-7-17(25)8-10-18/h6-11,13,15,26H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZTXDWQDQHVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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